Rintodestrant

Description

RINTODESTRANT is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

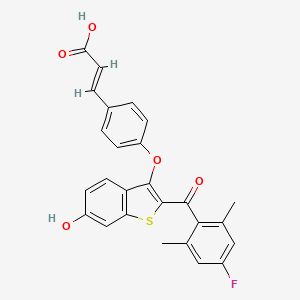

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[[2-(4-fluoro-2,6-dimethylbenzoyl)-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FO5S/c1-14-11-17(27)12-15(2)23(14)24(31)26-25(20-9-6-18(28)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13,28H,1-2H3,(H,29,30)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAITBOFZOEDOC-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088518-51-6 | |

| Record name | Rintodestrant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088518516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RINTODESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y784Y0ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rintodestrant: A Technical Guide to the Mechanism of Action of a Novel Oral SERD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rintodestrant (G1T48) is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a non-steroidal antagonist, its primary mechanism involves the competitive binding to and subsequent degradation of the estrogen receptor alpha (ERα), effectively blocking estrogen-driven signaling pathways that fuel tumor growth.[3][4] Preclinical and clinical data have demonstrated its ability to inhibit ER signaling and tumor proliferation, not only in treatment-naïve models but also in contexts of acquired resistance, including tumors harboring activating ESR1 mutations.[5][6] This document provides a detailed technical overview of Rintodestrant's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and processes.

Core Mechanism of Action

Rintodestrant exerts its antineoplastic effects through a dual mechanism of action that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.

-

Competitive Antagonism : Rintodestrant competitively binds to the ligand-binding domain (LBD) of the estrogen receptor.[3] Structurally, it is inspired by the 6-OH-benzothiophene scaffold found in SERMs such as raloxifene but incorporates an acrylic acid side chain, a feature associated with potent SERD activity.[1][5][7] This binding event physically obstructs the natural ligand, 17β-estradiol, from activating the receptor.

-

Receptor Degradation : Upon binding, Rintodestrant induces a significant conformational change in the ERα protein.[4][8] This altered conformation is recognized by the cellular protein quality control machinery. The Rintodestrant-ERα complex is ubiquitinated, marking it for degradation by the 26S proteasome.[9] The resulting downregulation of cellular ERα levels prevents both ligand-dependent and ligand-independent ER signaling, a key mechanism of resistance to aromatase inhibitors.[5][6]

This dual action of potent antagonism and degradation leads to a comprehensive shutdown of ER-mediated gene transcription and a subsequent halt in the proliferation of ER+ breast cancer cells.[10] This mechanism is effective against both wild-type ER and clinically relevant mutant forms, such as ER-Y537S and ER-D538G, which confer constitutive activity.[5]

Quantitative Data

The activity of Rintodestrant has been quantified in both preclinical models and clinical trials.

Table 1: Preclinical Profile of Rintodestrant

| Parameter | Model System | Result | Reference |

| ER Binding Affinity | N/A | Low nanomolar affinity | [5] |

| ER Downregulation | In-Cell Western Assay | ~90% degradation of ERα (~10% ER remaining) | [5] |

| Transcriptional Inhibition | ER-responsive reporter gene assay (SKBR3 cells) | Potent inhibition of wild-type and mutant (Y537S, D538G) ER activity | [5] |

| Antiproliferative Activity | ER+ breast cancer cells (e.g., MCF-7) | Potent and efficacious inhibition, similar to fulvestrant | [3][5] |

Table 2: Clinical Pharmacodynamic & Efficacy Data (Phase I, NCT03455270)

| Parameter | Metric | Monotherapy | Combination with Palbociclib | Reference |

| ER Target Engagement | Mean reduction in [18F]-FES PET SUV | 87% (±8%) at doses ≥600 mg QD | N/A | [11] |

| ER Degradation | Median change in ER IHC H-score (on-treatment biopsy) | -27.8% | N/A | [11] |

| Antitumor Activity | Clinical Benefit Rate (CBR) at 24 weeks | 28% | 60% | [11][12] |

| Antitumor Activity | Confirmed Partial Response (PR) | 4.5% (3/67 patients) | 5% (2/40 patients) | [11][12] |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize Rintodestrant's mechanism of action.

Protocol 1: ER Downregulation by In-Cell Western Assay

This assay quantifies the amount of ERα protein remaining in cells after treatment.

-

Cell Culture : ER+ human breast cancer cells (e.g., MCF-7) are seeded in multi-well plates and allowed to adhere.

-

Treatment : Cells are treated with a dose range of Rintodestrant, fulvestrant (positive control), and vehicle (negative control) for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization : Cells are fixed with paraformaldehyde and permeabilized with a detergent-based solution to allow antibody access.

-

Immunostaining : Cells are incubated with a primary antibody specific for ERα, followed by an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., tubulin) conjugated to a different colored dye is used for normalization.

-

Imaging and Analysis : The plate is scanned on an infrared imaging system. The intensity of the ERα-specific signal is normalized to the housekeeping protein signal. The percentage of ER remaining is calculated relative to the vehicle-treated control.[5]

Protocol 2: ER Transcriptional Activity by Reporter Gene Assay

This method assesses the ability of Rintodestrant to inhibit ER-mediated gene transcription.

-

Cell Line and Transfection : ER-negative cells (e.g., SKBR3) are used to avoid confounding effects from endogenous ER.[5] Cells are co-transfected with two plasmids: one expressing the target ER (wild-type, Y537S, or D538G mutants) and a second "reporter" plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.[3]

-

Treatment : Transfected cells are treated with 1.0 nM 17β-estradiol (agonist) in the presence of a concentration gradient (e.g., 10⁻¹¹ to 10⁻⁵ M) of Rintodestrant or control compounds for 18 hours.[3]

-

Lysis and Luminescence Reading : A luciferase assay reagent is added to the cells, which lyses them and provides the substrate for the luciferase enzyme. The resulting luminescence, which is directly proportional to the level of ERE-driven transcription, is measured using a luminometer.

-

Data Analysis : The luminescence signal is plotted against the concentration of the antagonist to determine the IC₅₀ value for transcriptional inhibition.

Protocol 3: Clinical Pharmacodynamic Assessment (NCT03455270)

This workflow outlines how the mechanism of action was confirmed in patients with ER+/HER2- advanced breast cancer.

-

Patient Enrollment & Baseline Measures : Eligible patients are enrolled. Baseline assessments include [18F]-fluoroestradiol positron emission tomography (FES-PET) imaging to quantify ER expression and tumor biopsies. Peripheral blood is collected for cell-free DNA (cfDNA) analysis.[10][11]

-

Treatment : Patients receive Rintodestrant monotherapy (e.g., 800 mg once daily).[11]

-

On-Treatment Sample Collection :

-

Blood (cfDNA) : Peripheral blood is collected on Cycle 1, Day 15, and at treatment discontinuation to monitor changes in ESR1 and other mutations using the Guardant360 panel.[10][12]

-

FES-PET : Imaging is repeated at Cycle 2, Day 2 to assess ER target engagement and downregulation.[12]

-

Tumor Biopsy : A second biopsy is taken at 6 weeks to measure changes in ER and Ki67 (proliferation marker) levels via immunohistochemistry (IHC).[10][12]

-

-

Analysis : Data from imaging, IHC, and cfDNA are correlated with pharmacokinetic parameters and clinical outcomes (e.g., tumor response) to establish exposure-response relationships.[12]

Rationale for Combination Therapy

The progression of ER+ breast cancer often involves the dysregulation of multiple signaling pathways. While Rintodestrant effectively targets the ER pathway, cancer cells can develop resistance through the activation of parallel pathways, most notably the Cyclin D-CDK4/6-Rb axis, which controls cell cycle entry.

Combining Rintodestrant with a CDK4/6 inhibitor (e.g., palbociclib) provides a vertical, dual-pronged attack on tumor proliferation. Rintodestrant blocks the upstream ER signal that often leads to Cyclin D1 transcription, while the CDK4/6 inhibitor directly blocks the downstream cell cycle machinery. This synergistic approach aims to achieve a more profound and durable antitumor response and overcome or delay the onset of endocrine resistance.[5] Clinical data supports this rationale, showing a doubling of the clinical benefit rate for the combination compared to Rintodestrant monotherapy.[10]

References

- 1. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rintodestrant - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rintodestrant | C26H19FO5S | CID 129205616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An emerging generation of endocrine therapies in breast cancer: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. g1therapeutics.com [g1therapeutics.com]

- 11. researchgate.net [researchgate.net]

- 12. g1therapeutics.com [g1therapeutics.com]

Preclinical Pharmacology of Rintodestrant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (formerly G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the preclinical setting for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Developed by G1 Therapeutics, its design was inspired by the 6-OH-benzothiophene scaffold found in other estrogen receptor modulators like arzoxifene and raloxifene.[3] Rintodestrant distinguishes itself by not only antagonizing the estrogen receptor but also promoting its degradation, offering a promising therapeutic strategy for both endocrine-sensitive and resistant breast cancers.[4][5] This technical guide provides an in-depth overview of the preclinical pharmacology of Rintodestrant, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

Rintodestrant competitively binds to the estrogen receptor (ER) and induces a conformational change that marks the receptor for proteasomal degradation.[1][4] This dual mechanism of action—antagonism and degradation—effectively blocks ER-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.[4][5] By eliminating the ER protein, Rintodestrant can overcome resistance mechanisms associated with ESR1 mutations, which can lead to ligand-independent receptor activity.[4]

Figure 1: Mechanism of Action of Rintodestrant.

In Vitro Pharmacology

Binding Affinity and Receptor Degradation

Rintodestrant demonstrates a high binding affinity for the estrogen receptor, exhibiting low nanomolar potency.[4] In vitro studies have confirmed its efficacy as a potent ER degrader.

Table 1: In Vitro Estrogen Receptor Binding and Degradation

| Parameter | Cell Line | Value | Reference |

| ER Binding Affinity | - | Low Nanomolar | [4] |

| ER Degradation | MCF7 | ~10% ER remaining after treatment | [4] |

Experimental Protocol: In-Cell Western for ER Degradation

This protocol outlines the methodology used to assess the estrogen receptor degradation capabilities of Rintodestrant in vitro.[4]

-

Cell Culture: MCF7 breast cancer cells are seeded in appropriate multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with a dose range of Rintodestrant (e.g., 10⁻¹² to 10⁻⁶ M) or comparator compounds (e.g., fulvestrant, tamoxifen) for 18 hours.

-

Fixation and Permeabilization: Following treatment, cells are fixed with a suitable fixative (e.g., formaldehyde) and permeabilized to allow for antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody specific for the estrogen receptor, followed by a fluorescently labeled secondary antibody.

-

Detection and Analysis: The fluorescence intensity, which is proportional to the amount of ER protein, is measured using an imaging system. Data is normalized to untreated controls to determine the percentage of ER degradation.

Figure 2: In-Cell Western Workflow for ER Degradation.

Antiproliferative Activity

Rintodestrant effectively inhibits the proliferation of ER-positive breast cancer cell lines in the presence of estradiol.

Table 2: In Vitro Antiproliferative Activity of Rintodestrant

| Cell Line | Proliferation Inhibition | Comparative Potency | Reference |

| MCF7 | Significant inhibition of estrogen-mediated growth | ~3-fold more potent than fulvestrant | [4] |

| BT474 | Inhibition of estrogen-mediated growth | - | [4] |

| ZR-75-1 | Inhibition of estrogen-mediated growth | - | [4] |

| MDA-MB-436 (ER-) | No growth inhibition | - | [4] |

Experimental Protocol: Cell Proliferation Assay

This protocol details the method for evaluating the antiproliferative effects of Rintodestrant.[4]

-

Cell Seeding: ER-positive breast cancer cells (e.g., MCF7, BT474, ZR-75-1) and ER-negative control cells (e.g., MDA-MB-436) are seeded in multi-well plates in an appropriate medium.

-

Hormone Deprivation: Cells are typically hormone-starved for a period to synchronize their growth and reduce baseline proliferation.

-

Treatment: Cells are treated with a range of concentrations of Rintodestrant or other antiestrogens in the presence of a fixed concentration of estradiol (e.g., 10⁻¹⁰ M) to stimulate proliferation.

-

Incubation: The cells are incubated for a period of 7 days to allow for cell growth.

-

Proliferation Assessment: Cell proliferation is measured using a suitable method, such as quantifying DNA content with a fluorescent dye (e.g., Hoechst stain).

-

Data Analysis: The results are expressed as a fold induction over vehicle control, and IC50 values are calculated.

In Vivo Pharmacology

Rintodestrant has demonstrated robust antitumor activity in various preclinical xenograft models of ER+ breast cancer, including those resistant to standard endocrine therapies.

Efficacy in Estrogen-Dependent Xenograft Models

In a classic MCF7 xenograft model, Rintodestrant showed dose-dependent repression of tumor growth.

Table 3: Efficacy of Rintodestrant in MCF7 Xenograft Model

| Animal Model | Treatment | Dosing | Outcome | Reference |

| Ovariectomized female nu/nu mice with MCF7 xenografts | Rintodestrant | 30 or 100 mg/kg, p.o. daily for 28 days | Dose-dependent repression of tumor growth | [1][4] |

Experimental Protocol: MCF7 Xenograft Study

This protocol describes the in vivo evaluation of Rintodestrant in an estrogen-dependent breast cancer model.

-

Animal Model: Ovariectomized female immunodeficient mice (e.g., nu/nu) are used.

-

Tumor Implantation: MCF7 cells are implanted, typically in the mammary fat pad, along with a slow-release estrogen pellet to support initial tumor growth.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, the estrogen pellets are removed, and animals are randomized into treatment groups.

-

Treatment Administration: Rintodestrant is administered orally at various doses (e.g., 30 and 100 mg/kg) daily for the duration of the study.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rintodestrant - Wikipedia [en.wikipedia.org]

- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. g1therapeutics.com [g1therapeutics.com]

Rintodestrant's Disruption of Estrogen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of rintodestrant (G1T48), an orally bioavailable selective estrogen receptor degrader (SERD). It details the compound's mechanism of action on estrogen receptor (ER) signaling pathways, supported by quantitative preclinical and clinical data, detailed experimental methodologies, and visual diagrams to elucidate complex interactions and workflows.

Executive Summary

Rintodestrant is a potent, non-steroidal SERD designed to treat ER-positive (ER+) breast cancer.[1] It acts as a pure antiestrogen by competitively binding to the estrogen receptor and inducing its degradation, thereby blocking ER-mediated signaling.[2][3] This dual mechanism of action—antagonism and degradation—makes it effective in preclinical models of endocrine-sensitive and endocrine-resistant breast cancer, including those harboring activating ESR1 mutations.[1][4][5] Clinical studies have demonstrated robust target engagement and a favorable safety profile, with evidence of antitumor activity in heavily pretreated patients.[4][6]

Mechanism of Action: Antagonism and Degradation

The primary therapeutic target in ER+ breast cancer is the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Upon binding to its ligand, estradiol (E2), ERα dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators to initiate the transcription of genes that drive cell proliferation and survival.[7][8]

Rintodestrant disrupts this pathway through two primary mechanisms:

-

Competitive Antagonism : Rintodestrant competitively binds to the ligand-binding domain of ERα, preventing estradiol from binding and activating the receptor. This blocks the conformational changes necessary for dimerization and downstream transcriptional activity.[3][4]

-

Targeted Degradation : Upon binding, rintodestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S proteasome.[7][8] This reduction in cellular ERα levels prevents both ligand-dependent and ligand-independent signaling, a key mechanism of resistance to therapies like tamoxifen and aromatase inhibitors.[4]

The following diagram illustrates the canonical ER signaling pathway and the points of intervention by rintodestrant.

Quantitative Preclinical Data

Rintodestrant has demonstrated potent activity in various preclinical models of ER+ breast cancer, including cell lines sensitive to endocrine therapy, those with acquired resistance, and models expressing common ESR1 mutations.

In Vitro Efficacy

The tables below summarize the half-maximal inhibitory concentration (IC50) values for ERα degradation and antiproliferative activity in key ER+ breast cancer cell lines.

Table 1: ERα Degradation Activity

| Compound | Cell Line | ERα Degradation IC50 (nM) | Reference |

|---|---|---|---|

| Rintodestrant (G1T48) | MCF-7 | ~1.0 (approx.)* | [9] |

| Fulvestrant | MCF-7 | ~10.0 (approx.)* | [9] |

| Benzothiophene Analog (28c)** | MCF-7 | 0.07 | [4] |

| GDC-0810 | MCF-7 | 0.8 |[4] |

**Approximate value interpreted from graphical data. *28c is a precursor compound to rintodestrant from the same chemical series.

Table 2: Antiproliferative Activity

| Compound | Cell Line | Antiproliferation IC50 (nM) | Notes | Reference |

|---|---|---|---|---|

| Rintodestrant (G1T48) | MCF-7 | ~1.0 | ~3-fold more potent than Fulvestrant | [5][9] |

| Rintodestrant (G1T48) | BT474 | Potent Inhibition | Data not quantified | [9] |

| Rintodestrant (G1T48) | ZR-75-1 | Potent Inhibition | Data not quantified | [9] |

| Rintodestrant (G1T48) | MDA-MB-436 | No Inhibition | ER-negative cell line | [9] |

| Fulvestrant | MCF-7 | ~3.0 | - |[9] |

In Vivo Efficacy

In xenograft models using immunodeficient mice, orally administered rintodestrant demonstrated robust, dose-dependent inhibition of tumor growth.

Table 3: In Vivo Antitumor Activity

| Model | Treatment | Dosage | Tumor Growth Effect | Reference |

|---|---|---|---|---|

| MCF-7 Xenograft | Rintodestrant (G1T48) | 30 mg/kg, p.o. daily | Significant Inhibition | [10] |

| MCF-7 Xenograft | Rintodestrant (G1T48) | 100 mg/kg, p.o. daily | Tumor Regression | [5][10] |

| Tamoxifen-Resistant (TamR) Xenograft | Rintodestrant (G1T48) | 100 mg/kg, p.o. daily | Tumor Regression |[5] |

Clinical Pharmacodynamics

Data from the Phase 1 study (NCT03455270) confirmed potent ER target engagement and degradation in patients with ER+/HER2- advanced breast cancer.

Table 4: Clinical Biomarker Data

| Biomarker | Dose Level (oral, QD) | Result | Patient Cohort | Reference |

|---|---|---|---|---|

| ER Occupancy (FES-PET) | ≥ 600 mg | 87% (±8%) mean reduction in SUVmax | n=14 | [6] |

| ER Degradation (IHC) | 600 mg & 1000 mg | -27.8% median change in H-score | n=9 | [6][11] |

| Clinical Benefit Rate (CBR) | 200-1000 mg | 33% | ESR1 mutant (n=24) | [6] |

| Clinical Benefit Rate (CBR) | 200-1000 mg | 29% | ESR1 wild-type (n=35) |[6] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize rintodestrant's effects on ER signaling.

ERα Degradation Assay (In-Cell Western)

This assay quantifies cellular ERα protein levels following compound treatment.

Protocol:

-

Cell Plating: ER+ breast cancer cells (e.g., MCF-7) are seeded into 96-well plates in phenol red-free media supplemented with charcoal-stripped serum and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of rintodestrant or control compounds (e.g., fulvestrant, vehicle) for 24 hours.

-

Fixation and Permeabilization: Media is removed, and cells are fixed with 4% formaldehyde, followed by permeabilization with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Wells are blocked with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or BSA) to reduce non-specific antibody binding.

-

Antibody Incubation: Cells are incubated with a primary antibody specific for ERα. A second primary antibody for a normalization protein (e.g., GAPDH or Cytokeratin) can be co-incubated.

-

Secondary Antibody & Imaging: After washing, cells are incubated with species-specific secondary antibodies conjugated to different infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

Data Analysis: Plates are scanned on an infrared imaging system. The fluorescence intensity of the ERα signal is normalized to the housekeeping protein signal. IC50 values are calculated using non-linear regression analysis.

Antiproliferative Assay (MTT/SRB)

This assay measures the effect of the compound on cell viability and growth.

Protocol:

-

Cell Plating: Cells are seeded in 96-well plates as described above.

-

Treatment: After 24 hours, cells are treated with a range of concentrations of rintodestrant or control compounds. For estrogen-dependent growth, 1 nM E2 is added to stimulate proliferation.

-

Incubation: Plates are incubated for 5-7 days to allow for cell growth.

-

Staining: Cell viability is assessed using either MTT or Sulforhodamine B (SRB) staining.

-

MTT: MTT reagent is added and incubated, forming formazan crystals which are then solubilized. Absorbance is read at ~570 nm.

-

SRB: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is solubilized, and absorbance is read at ~510 nm.

-

-

Data Analysis: Absorbance values are normalized to vehicle-treated controls, and IC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration.

ER Target Gene Expression (RT-qPCR)

This protocol measures changes in the mRNA levels of ER-regulated genes.

Protocol:

-

Cell Culture and Treatment: Cells are grown in 6-well plates and treated with rintodestrant, E2, or a combination for a specified time (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol. RNA quality and quantity are assessed.

-

Reverse Transcription (RT): An equal amount of RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with SYBR Green or TaqMan probes specific for target genes (e.g., PGR, GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (2-ΔΔCt) method, normalizing the data to the housekeeping gene and comparing treated samples to the vehicle control.[12]

Conclusion

Rintodestrant is a potent, orally bioavailable SERD that effectively inhibits ER signaling through a dual mechanism of receptor antagonism and degradation. Preclinical data demonstrate its superiority over or equivalence to fulvestrant in various models, including those resistant to standard endocrine therapies.[5][9] Clinical pharmacodynamic data confirm robust on-target activity at tolerable doses.[6] The comprehensive data profile supports the continued development of rintodestrant as a promising therapeutic agent for patients with ER+ breast cancer.

References

- 1. Rintodestrant - Wikipedia [en.wikipedia.org]

- 2. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed against Treatment-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Abstract PS12-04: Rintodestrant (G1T48), an oral selective estrogen receptor degrader in ER+/HER2- locally advanced or metastatic breast cancer: Updated phase 1 results and dose selection | Semantic Scholar [semanticscholar.org]

- 12. g1therapeutics.com [g1therapeutics.com]

Rintodestrant's Binding Affinity to Estrogen Receptor-Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rintodestrant (also known as G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a third-generation SERD, its mechanism centers on high-affinity binding to the estrogen receptor-alpha (ERα), which not only antagonizes the receptor but also induces its proteasomal degradation. This dual action effectively abrogates ERα signaling, offering a promising therapeutic strategy for endocrine-resistant tumors, including those harboring ESR1 mutations.[3][4] This document provides a detailed overview of rintodestrant's binding affinity to ERα, the experimental protocols used to determine this affinity, and its impact on cellular signaling pathways.

Mechanism of Action

Rintodestrant competitively binds to the ligand-binding domain (LBD) of ERα.[5][6] This binding event induces a significant conformational change in the receptor. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, the conformation induced by rintodestrant is incompatible with the recruitment of coactivator proteins. Instead, it marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3] This elimination of the ERα protein itself prevents both ligand-dependent and ligand-independent receptor activation, a key mechanism in acquired endocrine resistance.[7]

Quantitative Binding and Degradation Data

Rintodestrant demonstrates a potent, low nanomolar affinity for ERα.[7] Its efficacy is often quantified by its ability to induce ERα degradation (EC50) and inhibit cell proliferation (IC50) in ER+ breast cancer cell lines. Preclinical studies have shown its potency is comparable or superior to the established SERD, fulvestrant.[7]

| Compound | Assay Type | Cell Line | Endpoint | Value | Citation |

| Rintodestrant (G1T48) | In-Cell Western (ICW) | - | ERα Degradation (EC50) | 0.24 nM | [8] |

| Rintodestrant (G1T48) | Whole-Cell Competition Assay | MCF7 | ERα Binding Affinity | Potency > Fulvestrant | [7] |

| Fulvestrant | ER Transactivation Assay | - | Inhibition (IC50) | ~1 nM | [9] |

| 4-hydroxytamoxifen (4OHT) | ER Transactivation Assay | - | Inhibition (IC50) | ~1 nM | [9] |

| Estradiol (E2) | Competitive Binding Assay | wt-ERαLBD | Inhibition (IC50) | 1.1 ± 0.1 nM |

Table 1: Comparative in vitro potency of Rintodestrant and other common ERα ligands. The EC50 value for rintodestrant reflects the concentration required for 50% of maximal ERα protein degradation, a key functional outcome of its binding.

Experimental Protocols

The binding affinity and functional effects of compounds like rintodestrant are determined through a variety of in vitro assays. Below are detailed methodologies for two key experimental types.

ERα Competitive Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound (rintodestrant) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Estradiol) from ERα.

Objective: To determine the half-maximal inhibitory concentration (IC50) of rintodestrant for ERα, from which the inhibition constant (Ki) can be calculated.

Materials:

-

Purified recombinant human ERα protein or cytosol extract from ER+ cells (e.g., MCF7).

-

Radioligand: [³H]-17β-estradiol.

-

Test Compound: Rintodestrant, serially diluted.

-

Non-specific binding control: High concentration of unlabeled 17β-estradiol.

-

Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol).

-

Scintillation cocktail and scintillation counter.

Protocol:

-

Preparation: Prepare serial dilutions of rintodestrant in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the purified ERα protein/cytosol, a fixed concentration of [³H]-estradiol (typically at or below its Kd), and varying concentrations of rintodestrant.

-

Controls:

-

Total Binding: ERα + [³H]-estradiol only.

-

Non-specific Binding: ERα + [³H]-estradiol + a saturating concentration of unlabeled estradiol.

-

-

Incubation: Incubate the reactions at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment, which binds the free radioligand, followed by centrifugation.

-

Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the rintodestrant concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

ERα Degradation Assay (In-Cell Western)

This assay measures the dose-dependent reduction of cellular ERα protein levels following treatment with a SERD.

Objective: To determine the half-maximal effective concentration (EC50) for rintodestrant-induced ERα degradation.

Materials:

-

ER+ breast cancer cells (e.g., MCF7).

-

Cell culture medium and reagents (e.g., phenol red-free medium supplemented with charcoal-stripped serum).

-

Test Compound: Rintodestrant, serially diluted.

-

Primary Antibody: Anti-ERα antibody.

-

Secondary Antibody: Infrared dye-conjugated secondary antibody (e.g., IRDye 800CW).

-

Normalization Control: A fluorescent dye for total protein (e.g., Janus Green) or an antibody for a housekeeping protein (e.g., anti-Actin).

-

Microplate-based imaging system (e.g., LI-COR Odyssey).

Protocol:

-

Cell Seeding: Seed MCF7 cells in a 96-well plate and allow them to adhere overnight.

-

Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to minimize basal ERα activity.

-

Treatment: Treat the cells with a serial dilution of rintodestrant for a specified period (e.g., 18-24 hours). Include a vehicle-only control.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix them with a solution like 4% paraformaldehyde. Permeabilize the cell membranes with a detergent such as Triton X-100 or saponin.

-

Immunostaining:

-

Block non-specific antibody binding using a blocking buffer.

-

Incubate with the primary anti-ERα antibody.

-

Wash, then incubate with the appropriate infrared dye-conjugated secondary antibody.

-

-

Normalization: Stain for total protein using a normalization dye if required.

-

Imaging: Scan the plate using an infrared imaging system to quantify the fluorescence intensity in the relevant channels (e.g., 700 nm for the normalization protein and 800 nm for the ERα target).

-

Data Analysis:

-

Normalize the ERα signal to the total protein or housekeeping protein signal for each well.

-

Plot the normalized ERα levels against the logarithm of the rintodestrant concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

-

Visualizations: Pathways and Workflows

ERα Signaling and Rintodestrant's Point of Intervention

The following diagram illustrates the canonical ERα signaling pathway and highlights how rintodestrant disrupts this process through competitive binding and subsequent degradation of the receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Rintodestrant - Wikipedia [en.wikipedia.org]

- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. g1therapeutics.com [g1therapeutics.com]

- 6. Abstract PS12-04: Rintodestrant (G1T48), an oral selective estrogen receptor degrader in ER+/HER2- locally advanced or metastatic breast cancer: Updated phase 1 results and dose selection | Semantic Scholar [semanticscholar.org]

- 7. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rintodestrant (G1T48) | SERD | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

Rintodestrant-Induced Estrogen Receptor Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action for rintodestrant (G1T48), an orally bioavailable selective estrogen receptor degrader (SERD). It details the molecular processes, key experimental methodologies used for its characterization, and quantitative data from preclinical and clinical studies.

Introduction to Rintodestrant and SERDs

Rintodestrant is a second-generation, non-steroidal SERD designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) which competitively antagonize the estrogen receptor, SERDs induce a conformational change in the receptor, marking it for destruction by the cell's natural protein disposal machinery.[3] This dual mechanism of antagonism and degradation effectively eliminates ER signaling, a key driver of tumor growth in ER+ breast cancer.[4] Rintodestrant has demonstrated efficacy in preclinical models of endocrine-resistant breast cancer, including those with ESR1 mutations that confer resistance to other endocrine therapies.[2][5]

Core Mechanism: The ER Degradation Process

The primary mechanism of rintodestrant involves hijacking the ubiquitin-proteasome system to eliminate the estrogen receptor alpha (ERα). This process can be broken down into several key steps.

-

Binding and Conformational Change: Rintodestrant competitively binds to the ligand-binding domain (LBD) of ERα.[4] This binding event induces a significant conformational change in the receptor protein, creating an unstable complex.

-

Ubiquitination Cascade: The altered conformation of the ERα-rintodestrant complex exposes surfaces that are recognized by the cellular protein quality control system. This initiates the ubiquitination cascade, a multi-step enzymatic process.[6]

-

E1 Activating Enzyme: An E1 enzyme activates a ubiquitin molecule in an ATP-dependent reaction.

-

E2 Conjugating Enzyme: The activated ubiquitin is transferred to an E2 conjugating enzyme.

-

E3 Ligase: A specific E3 ubiquitin ligase recognizes the unstable ERα-rintodestrant complex and catalyzes the transfer of ubiquitin from the E2 enzyme to lysine residues on the ERα protein.[6][7] While the precise E3 ligase responsible for SERD-mediated ERα degradation is a subject of ongoing investigation, ER-associated degradation (ERAD) ligases like HRD1 and Synoviolin are known to be involved in ER quality control.[8][9] Multiple ubiquitin molecules are attached, forming a polyubiquitin chain.

-

-

Proteasomal Degradation: The polyubiquitinated ERα is now a target for the 26S proteasome.[3] The proteasome recognizes the polyubiquitin tag, unfolds the ERα protein, and degrades it into small peptides, effectively eliminating it from the cell.

This process is visualized in the signaling pathway diagram below.

Quantitative Assessment of Rintodestrant Activity

The efficacy of rintodestrant has been quantified through various preclinical and clinical assays.

Preclinical Data

In vitro studies in ER+ breast cancer cell lines and in vivo xenograft models have established the potent ER degradation and anti-tumor activity of rintodestrant.

| Parameter | Model/Cell Line | Result | Reference |

| Growth Inhibition Potency | MCF7 Cells | ~3-fold more potent than fulvestrant | [2] |

| ER Downregulation | Breast Cancer Cells | Significant downregulation after 18 hours | [10] |

| Tumor Growth Inhibition | MCF7 Xenograft Model | Dose-dependent inhibition of tumor growth | [10] |

| Activity in Resistant Models | ESR1-mutant PDX tumors | Dose-independent efficacy | [5] |

Clinical Pharmacodynamic Data (Phase 1, NCT03455270)

Pharmacodynamic assessments in patients with ER+/HER2- advanced breast cancer confirm robust target engagement and ER degradation at clinically relevant doses. The optimal dose was determined to be 800 mg once daily.[3][11]

| Assessment Method | Patient Cohort | Result (at doses ≥600 mg) | Reference |

| [¹⁸F]-FES PET Imaging | ER+/HER2- ABC | Mean reduction of 87-89% in SUVmax | [11] |

| Tumor Biopsy (IHC) | ER+/HER2- ABC (n=9) | Median decrease in ER H-score of -27.8% | [4] |

| Pharmacokinetics (PK) | ER+/HER2- ABC | Predicted trough concentration at 800 mg exceeds in vitro IC₉₀ for ER degradation |

Key Experimental Protocols

The characterization of rintodestrant's ER degradation activity relies on specialized molecular and imaging techniques.

Workflow for Clinical Pharmacodynamic Assessment

The following diagram illustrates a typical workflow for assessing the on-target effects of rintodestrant in a clinical trial setting.

Immunohistochemistry (IHC) for ERα Quantification

IHC is used to visualize and quantify ERα protein levels directly within tumor tissue.

Objective: To measure the change in ERα protein expression in tumor biopsies before and after rintodestrant treatment.

Methodology:

-

Sample Collection & Fixation: Collect core biopsies from tumor lesions. Fix tissue in 10% neutral buffered formalin for 6 to 72 hours.[12] Process and embed in paraffin (FFPE).

-

Sectioning: Cut 4-5 µm sections from FFPE blocks and mount on positively charged slides.

-

Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval (HIER), typically using a high pH buffer (e.g., Tris-EDTA, pH 9.0) for optimal results.[13]

-

Immunostaining:

-

Block endogenous peroxidase activity.

-

Incubate with a validated primary antibody against ERα (e.g., clones SP1 or 6F11).

-

Apply a polymer-based detection system (e.g., EnVision).

-

Develop with a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

-

Controls: Include on-slide positive controls (e.g., normal breast ductal epithelium) and negative controls (omission of primary antibody) in every run.[12]

-

Scoring & Analysis:

-

A pathologist scores the stained slides. Only nuclear staining in invasive tumor cells is considered.

-

The Allred Score or H-Score can be used, which semi-quantitatively measures both the proportion of positive cells and the intensity of the staining.[14]

-

Per ASCO/CAP guidelines, tumors with ≥1% of cells showing positive nuclear staining are considered ER positive.[15]

-

ER degradation is calculated as the percentage change in the score between baseline and on-treatment biopsies.

-

[¹⁸F]-Fluoroestradiol Positron Emission Tomography ([¹⁸F]-FES PET)

[¹⁸F]-FES PET is a non-invasive imaging technique that measures the whole-body distribution and activity of ER.

Objective: To assess ER target engagement by rintodestrant and quantify the reduction in functional ER expression across all tumor sites.

Methodology:

-

Patient Preparation: Patients should fast for at least 4-6 hours. Endocrine therapies that could interfere with [¹⁸F]-FES binding must be washed out.

-

Radiotracer Administration: Administer a dose of 111-222 MBq (3-6 mCi) of [¹⁸F]-FES via intravenous injection.[16]

-

Uptake Period: An uptake period of 60-90 minutes is allowed for the radiotracer to distribute and bind to ER-positive tissues.

-

Imaging:

-

Perform a whole-body PET/CT scan, typically from the vertex of the skull to mid-thigh.[16]

-

Acquisition time is typically 2-4 minutes per bed position.

-

-

Image Analysis:

-

Reconstruct PET data with correction for attenuation, scatter, and randoms.

-

Identify areas of focal [¹⁸F]-FES uptake that are higher than surrounding background tissue and correspond to tumor lesions on the co-registered CT scan.

-

Quantify tracer uptake using the Standardized Uptake Value (SUV), typically the maximum SUV (SUVmax) within a region of interest.

-

-

Interpretation:

-

A significant decrease in the SUVmax of a lesion between the baseline and on-treatment scans indicates successful ER target engagement and degradation/downregulation by rintodestrant.[17]

-

Conclusion

Rintodestrant effectively induces the degradation of the estrogen receptor through the ubiquitin-proteasome pathway. This mechanism has been robustly characterized using a combination of in vitro cell-based assays, in vivo animal models, and advanced clinical pharmacodynamic assessments, including IHC and [¹⁸F]-FES PET imaging. The quantitative data demonstrate potent, dose-dependent ER degradation and promising anti-tumor activity, positioning rintodestrant as a significant therapeutic agent for ER+ breast cancer.

References

- 1. Rintodestrant - Wikipedia [en.wikipedia.org]

- 2. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Ubiquitin Ligases, Critical Mediators of Endoplasmic Reticulum-Associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endoplasmic reticulum-related E3 ubiquitin ligases: Key regulators of plant growth and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. g1therapeutics.com [g1therapeutics.com]

- 12. Pathologists' Guideline Recommendations for Immunohistochemical Testing of Estrogen and Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nordiqc.org [nordiqc.org]

- 14. ER by IHC | BCM [bcm.edu]

- 15. ascopubs.org [ascopubs.org]

- 16. snmmi.org [snmmi.org]

- 17. g1therapeutics.com [g1therapeutics.com]

Rintodestrant's Activity in ER+ Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is an oral selective estrogen receptor degrader (SERD) that has demonstrated significant preclinical and clinical activity in estrogen receptor-positive (ER+) breast cancer.[1][2] As a non-steroidal molecule, rintodestrant competitively binds to the estrogen receptor, leading to its degradation and subsequent blockade of ER-mediated signaling pathways.[3][4] This document provides a comprehensive technical overview of rintodestrant's mechanism of action, preclinical and clinical efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

Rintodestrant exerts its antitumor effects through a dual mechanism: competitive antagonism of the estrogen receptor and induction of its degradation. By binding to the ligand-binding domain of ERα, rintodestrant prevents the conformational changes necessary for receptor activation, thereby inhibiting the transcription of estrogen-responsive genes that drive tumor cell proliferation.[5] Furthermore, the binding of rintodestrant targets the ERα protein for proteasomal degradation, leading to a reduction in the total cellular levels of the receptor. This degradation is a key feature of SERDs and offers a potential advantage over selective estrogen receptor modulators (SERMs) that only block receptor activity.[5]

dot

Mechanism of action of Rintodestrant in ER+ breast cancer cells.

Preclinical Activity

In Vitro Studies

Rintodestrant has demonstrated potent activity in various in vitro models of ER+ breast cancer, including cell lines expressing wild-type ERα and those with activating ESR1 mutations (Y537S and D538G), which are common mechanisms of resistance to endocrine therapy.[6]

| Parameter | Cell Line | Value | Reference |

| ERα Degradation (EC50) | MCF-7 (wild-type) | 0.24 nM | [2] |

| Inhibition of Cell Proliferation | MCF-7 (wild-type) | Significant inhibition | [6] |

| Inhibition of Cell Proliferation | MCF-7 (ESR1 Y537S mutant) | Significant inhibition | [6] |

| Inhibition of Cell Proliferation | MCF-7 (ESR1 D538G mutant) | Significant inhibition | [6] |

In Vivo Studies

In xenograft models using ER+ breast cancer cell lines, rintodestrant has been shown to inhibit tumor growth in a dose-dependent manner. Studies in ovariectomized mice with established MCF-7 xenografts demonstrated significant tumor growth inhibition.[6]

dot

Generalized workflow for a preclinical xenograft study.

Clinical Activity

A Phase 1, first-in-human, open-label study (NCT03455270) evaluated the safety, tolerability, and antitumor activity of rintodestrant as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib in women with ER+/HER2- advanced breast cancer.[1] The study included patients who had progressed on prior endocrine therapies.[1]

Monotherapy

| Parameter | Dose | Result | Reference |

| Clinical Benefit Rate (CBR) | ≥ 600 mg | 28% (in heavily pretreated patients) | |

| Confirmed Partial Response | 600 mg & 1000 mg | 3 patients | |

| ER Target Engagement (FES-PET) | ≥ 600 mg | 87% (±8%) mean reduction in uptake | |

| ER Degradation (IHC H-score) | 600 mg & 1000 mg | Median decrease of 27.8% |

Combination Therapy with Palbociclib

| Parameter | Dose | Result | Reference |

| Clinical Benefit Rate (CBR) | 800 mg Rintodestrant + 125 mg Palbociclib | 60% | |

| Confirmed Partial Response | 800 mg Rintodestrant + 125 mg Palbociclib | 5% |

Experimental Protocols

ERα Degradation Assay (In-Cell Western)

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of rintodestrant or control compounds for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a Triton X-100 solution.

-

Blocking: Non-specific binding sites are blocked using a blocking buffer.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added.

-

Signal Detection: The fluorescence intensity is measured using an imaging system, and the EC50 value is calculated.

Cell Proliferation Assay

-

Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates in estrogen-depleted medium.

-

Treatment: Cells are treated with rintodestrant at various concentrations in the presence of a low concentration of estradiol to stimulate proliferation.

-

Incubation: Plates are incubated for a period of 5-7 days.

-

Viability Assessment: Cell viability is assessed using a reagent such as resazurin or by quantifying DNA content.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Western Blotting for ERα Degradation

-

Cell Lysis: Treated cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Xenograft Tumor Model

-

Cell Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously or orthotopically into the mammary fat pad of ovariectomized immunodeficient mice (e.g., nu/nu). Estrogen supplementation is typically provided.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Rintodestrant is administered orally at various doses.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

Rintodestrant is a potent oral SERD with a well-defined mechanism of action that translates to robust antitumor activity in both preclinical models and clinical settings of ER+ breast cancer. Its ability to effectively degrade the estrogen receptor, including in the context of ESR1 mutations, positions it as a promising therapeutic agent for patients with endocrine-resistant disease. The data summarized herein provide a solid foundation for its continued development and clinical investigation.

References

- 1. g1therapeutics.com [g1therapeutics.com]

- 2. Rintodestrant (G1T48) | SERD | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. g1therapeutics.com [g1therapeutics.com]

- 5. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rintodestrant: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintodestrant (G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been under investigation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2][3] As a SERD, rintodestrant competitively binds to the estrogen receptor, leading to its degradation and subsequent blockade of ER-mediated signaling pathways, offering a potential therapeutic option for tumors that have developed resistance to other endocrine therapies.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic data and oral bioavailability of rintodestrant, drawing from preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of rintodestrant has been primarily characterized in a first-in-human, open-label, Phase 1 clinical trial (NCT03455270).[1][2][4] This study evaluated rintodestrant as a monotherapy in a dose-escalation phase (200-1000 mg once daily) and in dose-expansion cohorts.[1][2]

Absorption

Rintodestrant is orally bioavailable.[1] A population pharmacokinetic (PopPK) model developed from the Phase 1 trial data best described its absorption process as a mixed first- and zero-order absorption.[1]

Distribution

The PopPK analysis indicated that a two-compartment model best described the distribution of rintodestrant.[1] The estimated population mean for the volume of distribution of the central compartment (Vc) and peripheral compartment (Vp) are detailed in the table below.

Metabolism

The precise metabolic pathways of rintodestrant have not been fully elucidated in the publicly available literature. However, the PopPK analysis identified that the UGT1A1 genotype is a significant covariate for clearance, suggesting that glucuronidation is a likely route of metabolism.[1] Patients who are UGT1A1 extensive metabolizers were found to have a higher clearance.[1]

Excretion

Detailed mass balance studies describing the excretion routes and extent of elimination of rintodestrant and its metabolites are not yet available in the public domain.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of rintodestrant derived from the population pharmacokinetic model.

Table 1: Population Pharmacokinetic Parameters of Rintodestrant

| Parameter | Value | Unit | Between-Subject Variability (%) |

| Clearance (CL/F) | 28.1 | L/h | 45.1 |

| Volume of central compartment (Vc/F) | 497 | L | 60.3 |

| Inter-compartmental clearance (Q/F) | 16.1 | L/h | 78.2 |

| Volume of peripheral compartment (Vp/F) | 1030 | L | 104 |

| Absorption rate constant (ka) | 0.49 | 1/h | 114 |

| Bioavailability (F) | Not reported | - | - |

Data sourced from a poster presentation of the population pharmacokinetic analysis of Rintodestrant.[1]

Experimental Protocols

Clinical Pharmacokinetic Study (NCT03455270)

Study Design: A phase 1, open-label, first-in-human study involving women with ER+/HER2- advanced breast cancer who had progressed on endocrine therapy.[1][2] The study included a dose-escalation phase with rintodestrant administered orally once daily at doses ranging from 200 to 1000 mg.[1][2]

Pharmacokinetic Sampling: The specifics of the pharmacokinetic sampling schedule have not been detailed in the available abstracts. Typically, in such studies, blood samples are collected at pre-defined time points before and after drug administration over a specified period to determine the plasma concentration-time profile of the drug.

Bioanalytical Method: The specific analytical method used for the quantification of rintodestrant in plasma samples has not been described in the reviewed literature. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for such analyses.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of rintodestrant and a representative experimental workflow for a clinical pharmacokinetic study.

Caption: Mechanism of action of Rintodestrant.

Caption: Experimental workflow for a clinical PK study.

Conclusion

Rintodestrant, an oral SERD, has demonstrated a pharmacokinetic profile suitable for once-daily oral administration. The absorption is complex, and its distribution is well-described by a two-compartment model. While metabolism via UGT1A1-mediated glucuronidation is suggested, further studies are needed to fully characterize its metabolic fate and excretion pathways. The provided pharmacokinetic parameters from the population model offer valuable insights for researchers and drug development professionals. However, the lack of detailed, dose-dependent pharmacokinetic data and comprehensive ADME studies in the public domain highlights the need for future publications to fully delineate the clinical pharmacology of rintodestrant.

References

Rintodestrant's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rintodestrant (also known as G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its primary mechanism of action is the competitive binding to and subsequent degradation of the estrogen receptor alpha (ERα), leading to a blockade of ER-mediated signaling pathways that are critical for the proliferation of ER+ breast cancer cells.[2][4] This guide provides an in-depth technical overview of rintodestrant's impact on cell cycle progression, summarizing available data, detailing relevant experimental protocols, and illustrating the core signaling pathways involved. While direct quantitative data on cell cycle phase distribution following rintodestrant treatment is not extensively published, its effects can be inferred from its mechanism as a SERD and its impact on proliferation markers.

Core Mechanism of Action: Estrogen Receptor Degradation

Rintodestrant is a potent antagonist of the estrogen receptor.[3] Upon binding to ERα, it induces a conformational change that marks the receptor for proteasomal degradation.[5] This depletion of cellular ERα protein levels effectively shuts down the downstream transcriptional activity mediated by estrogen signaling. In ER+ breast cancer cells, this signaling pathway is a key driver of proliferation.

Signaling Pathway: ERα and Cell Cycle Control

The binding of estradiol to ERα initiates a signaling cascade that promotes the transition from the G1 to the S phase of the cell cycle. A key event in this process is the upregulation of Cyclin D1, a critical regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6). The Cyclin D1-CDK4/6 complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[6] Active E2F drives the expression of genes necessary for DNA replication and S-phase entry.

Rintodestrant disrupts this pathway at its origin. By degrading ERα, it prevents the estrogen-dependent transcription of key cell cycle genes, including Cyclin D1. This leads to reduced CDK4/6 activity, maintenance of pRb in its active, hypophosphorylated state, and sequestration of E2F, ultimately causing a G1 cell cycle arrest and inhibiting proliferation.

Quantitative Data on Cell Proliferation and Cycle Markers

In Vitro Inhibition of Cell Growth

Preclinical studies have shown that rintodestrant potently inhibits the estrogen-mediated growth of various ER-positive breast cancer cell lines, including MCF-7, BT-474, and ZR-75-1.[2] Its potency in inhibiting MCF-7 cell growth has been reported to be approximately threefold higher than that of fulvestrant.[2] Notably, rintodestrant does not inhibit the growth of ER-negative breast cancer cell lines, confirming its ER-dependent mechanism of action.[2]

| Cell Line | Receptor Status | Effect of Rintodestrant |

| MCF-7 | ER+ | Potent growth inhibition |

| BT-474 | ER+ | Growth inhibition |

| ZR-75-1 | ER+ | Growth inhibition |

| MDA-MB-436 | ER- | No growth inhibition |

Table 1: Summary of Rintodestrant's Effect on Breast Cancer Cell Line Growth.

Reduction in Proliferation Marker Ki-67

In a Phase 1 clinical trial, treatment with rintodestrant led to a decrease in the proliferation marker Ki-67 in tumor biopsies from patients with ER+/HER2- advanced breast cancer.[5][7] Ki-67 is a nuclear protein that is expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent cells (G0). A reduction in the Ki-67 labeling index is indicative of a decrease in the fraction of proliferating cells and suggests an induction of cell cycle arrest.

| Patient Samples | Treatment | Biomarker | Result |

| Tumor Biopsies (n=9) | Rintodestrant (600mg or 1000mg) | Ki-67 (IHC) | 4 out of 9 patients showed a decrease in Ki-67 |

| Tumor Biopsies (n=9) | Rintodestrant (600mg or 1000mg) | ER H-score (IHC) | 7 out of 9 patients showed a decrease in ER H-score |

Table 2: Pharmacodynamic Effects of Rintodestrant in a Phase 1 Study.[5][7]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the impact of compounds like rintodestrant on cell cycle progression. Specific parameters such as cell seeding densities, drug concentrations, and incubation times should be optimized for each experiment.

Cell Proliferation Assay (e.g., using Hoechst 33258)

This assay quantifies cell number by measuring total DNA content.

-

Cell Plating: Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates in appropriate media supplemented with charcoal-stripped fetal bovine serum to remove endogenous hormones.

-

Treatment: After cell attachment, treat with a vehicle control, estradiol (e.g., 0.1 nM) to stimulate proliferation, and estradiol in combination with a dose range of rintodestrant.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 6-7 days).

-

Lysis and Staining: At the end of the incubation, lyse the cells by freezing the plates at -80°C. Thaw the plates and add a solution of Hoechst 33258 dye, which fluoresces upon binding to DNA.

-

Quantification: Measure fluorescence using a plate reader at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm. The fluorescence intensity is directly proportional to the cell number.

Cell Cycle Analysis by Flow Cytometry

This technique measures the DNA content of individual cells to determine their position in the cell cycle.

-

Cell Culture and Treatment: Culture ER+ cells to sub-confluency and treat with rintodestrant or a vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye will be proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Ki-67 Immunohistochemistry (IHC)

This method is used to detect the Ki-67 protein in tissue samples as a marker of proliferation.

-

Tissue Preparation: Formalin-fix and paraffin-embed tumor biopsy samples. Cut thin sections (e.g., 4-5 µm) and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol washes.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the Ki-67 antigen, for example, by heating the slides in a citrate buffer (pH 6.0).[8]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a protein block or serum.[8]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Ki-67 (e.g., MIB-1 clone).

-

Detection: Use a polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chromogen Application: Apply a chromogen substrate such as diaminobenzidine (DAB), which will produce a brown precipitate at the site of the antigen-antibody complex.[8]

-

Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.

-

Analysis: Score the percentage of tumor cell nuclei with positive Ki-67 staining (brown) under a light microscope.

Conclusion

Rintodestrant's primary impact on cell cycle progression is mediated through its function as a selective estrogen receptor degrader. By depleting cellular ERα, rintodestrant effectively blocks the estrogen-driven signaling cascade that promotes the G1-S phase transition. This leads to a reduction in the expression of key cell cycle regulators like Cyclin D1, resulting in G1 arrest and an overall decrease in cell proliferation. While direct quantitative analysis of cell cycle phase shifts from preclinical studies is limited in the public domain, the consistent observation of anti-proliferative effects in ER+ cell lines and the reduction of the Ki-67 proliferation marker in clinical samples strongly support this mechanism of action. Further studies detailing the precise effects on cell cycle kinetics would provide a more complete understanding of rintodestrant's cellular impact.

References

- 1. Rintodestrant - Wikipedia [en.wikipedia.org]

- 2. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. g1therapeutics.com [g1therapeutics.com]

- 5. g1therapeutics.com [g1therapeutics.com]

- 6. ERα-dependent E2F transcription can mediate resistance to estrogen deprivation in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sysy-histosure.com [sysy-histosure.com]

Rintodestrant: A Technical Guide for Basic Research in Endocrine Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of ER+ breast cancer is the development of endocrine resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1). Rintodestrant (G1T48) is a potent, orally bioavailable selective estrogen receptor degrader (SERD) designed to overcome the limitations of existing endocrine therapies. This technical guide provides an in-depth overview of rintodestrant for basic research applications, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to Rintodestrant

Rintodestrant is a non-steroidal SERD that competitively binds to the estrogen receptor, leading to its degradation and subsequent blockade of ER signaling pathways. Its development was inspired by the 6-OH-benzothiophene scaffold of molecules like raloxifene. Preclinical studies have demonstrated its efficacy in various models of endocrine-resistant breast cancer, including those harboring ESR1 mutations. Clinical trials have shown a favorable safety profile and promising antitumor activity in heavily pretreated patients with ER+/HER2- advanced breast cancer.

Mechanism of Action

Rintodestrant exerts its antitumor effects through a dual mechanism:

-

Competitive Antagonism: It competitively binds to the ligand-binding domain of the estrogen receptor, preventing the binding of estradiol and inhibiting ER-mediated gene transcription.

-

ER Degradation: Upon binding, rintodestrant induces a conformational change in the ER protein, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in total cellular ER levels.

This dual action makes rintodestrant effective against both wild-type and mutant forms of the estrogen receptor, which are a common cause of resistance to aromatase inhibitors and selective estrogen receptor modulators (SERMs) like tamoxifen.

Signaling Pathways

The primary signaling pathway targeted by rintodestrant is the estrogen receptor pathway. In endocrine-resistant breast cancer, this pathway can be constitutively activated by ESR1 mutations or through crosstalk with other signaling pathways.

Preclinical Data

Rintodestrant has demonstrated potent activity in a range of preclinical models of endocrine-resistant breast cancer.

In Vitro Activity

The following table summarizes the in vitro activity of rintodestrant in various breast cancer cell lines.

| Cell Line | ER Status | Resistance Model | Assay | Endpoint | Rintodestrant Activity | Reference |

| MCF-7 | Positive | Parental | Cell Proliferation | IC50 | ~3-fold more potent than fulvestrant | |

| BT-474 | Positive | Parental | Cell Proliferation | Growth Inhibition | Effective | |

| ZR-75-1 | Positive | Parental | Cell Proliferation | Growth Inhibition | Effective | |

| MDA-MB-436 | Negative | - | Cell Proliferation | Growth Inhibition | No effect | |

| SKBR3 | Negative | ESR1 Mutant Transfected | Reporter Gene Assay | Transcriptional Activity | Suppressed ligand-independent activity of Y537S and D538G mutants | |

| MCF-7 | Positive | Insulin-mediated | Cell Proliferation | Growth Inhibition | Effective | |

| MCF-7 | Positive | - | In-Cell Western | ER Degradation (EC50) | 0.24 nM |

In Vivo Activity

The antitumor efficacy of rintodestrant has been evaluated in several xenograft models.

| Model | Description | Treatment | Endpoint | Result | Reference |

| MCF-7 Xenograft | Estrogen-dependent | Rintodestrant | Tumor Growth Inhibition | Robust antitumor activity | |

| Tamoxifen-Resistant (TamR) Xenograft | Acquired resistance | Rintodestrant (30 or 100 mg/kg, p.o.) | Tumor Growth Inhibition | Dose-dependent inhibition | |